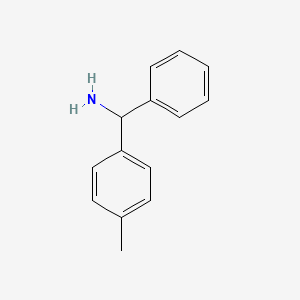

4-Methylbenzhydrylamine

Descripción general

Descripción

4-Methylbenzhydrylamine is an organic compound with the molecular formula C14H15N. It is a derivative of benzhydrylamine, where a methyl group is attached to the benzene ring. This compound is commonly used in the synthesis of peptide amides and serves as a solid-phase peptide synthesis (SPPS) reagent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylbenzhydrylamine can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_7\text{H}_7\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the reaction of 4-methylbenzyl chloride with an excess of ammonia in the presence of a solvent such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylbenzhydrylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the most prominent applications of 4-Methylbenzhydrylamine is in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides by attaching amino acids to the MBHA resin. The following table summarizes key aspects of peptide synthesis using MBHA:

Drug Development

In drug development, MBHA plays a crucial role in creating targeted therapies. It facilitates the attachment of various functional groups to drug candidates, enhancing their efficacy and specificity. Notable examples include:

- Antimicrobial Peptides : Recent studies have demonstrated the successful synthesis of antimicrobial peptides using MBHA resins, showcasing its importance in developing new therapeutic agents against resistant bacterial strains .

- Targeted Drug Delivery : The ability to modify drug compounds with MBHA enables the design of more effective delivery systems that can target specific tissues or cells.

Bioconjugation

MBHA is also utilized in bioconjugation processes, which involve linking biomolecules such as proteins and nucleic acids. This application is essential for developing diagnostic tools and therapeutic agents. Key points include:

- Linking Mechanisms : MBHA facilitates the formation of stable linkages between biomolecules, improving their functionality in therapeutic contexts.

- Case Studies : Research has shown successful bioconjugation using MBHA to create hybrid molecules with enhanced biological activity .

Analytical Chemistry

In analytical chemistry, this compound aids in the purification and isolation of compounds. Its use enhances the accuracy of various analytical methods employed in laboratories:

- Purification Techniques : The resin's properties allow for effective separation techniques that are crucial for characterizing complex mixtures.

- Applications in Mass Spectrometry : MBHA has been used in conjunction with electrospray mass spectrometry for characterizing synthesized peptides .

Material Science

The compound's versatility extends to material science, where it is used in developing novel materials with specific chemical properties:

- Polymer Development : MBHA contributes to creating polymers that exhibit desirable characteristics for industrial applications.

- Research Findings : Studies have indicated that polymers derived from MBHA can be tailored for specific uses based on their chemical structure .

Antimicrobial Peptide Synthesis

A recent study highlighted a novel acidolytic method using MBHA resins to synthesize antimicrobial peptides without traditional linkers. This method demonstrated high efficiency and was applied to produce several bioactive peptides currently under clinical evaluation .

Targeted Drug Delivery Systems

Research focusing on modifying drug candidates with MBHA has shown promising results in enhancing their delivery mechanisms. For instance, studies reported improved therapeutic outcomes when drugs were conjugated with biomolecules through MBHA-based linkages .

Mecanismo De Acción

The mechanism of action of 4-Methylbenzhydrylamine involves its ability to act as a nucleophile in various chemical reactions. The amino group (-NH2) can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of peptide bonds.

Comparación Con Compuestos Similares

Benzhydrylamine: Lacks the methyl group on the benzene ring.

4-Methylbenzylamine: Contains a methyl group on the benzene ring but lacks the secondary amine structure.

4-Methylbenzyl chloride: A precursor in the synthesis of 4-Methylbenzhydrylamine.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both benzhydrylamine and 4-methylbenzylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Actividad Biológica

4-Methylbenzhydrylamine (MBHA) is a significant compound in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. This article delves into the biological activities associated with MBHA, focusing on its applications in antimicrobial research, drug discovery, and its role as a resin in solid-phase peptide synthesis.

Overview of this compound

This compound is primarily used as a linker in solid-phase peptide synthesis (SPPS). Its structure allows for efficient attachment of peptide chains, facilitating the synthesis of complex peptides that can exhibit various biological activities. The compound's ability to form stable complexes with other molecules enhances its utility in drug development.

Biological Activity

Antimicrobial Properties:

Research has demonstrated that compounds synthesized using MBHA resin exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from 4-methyl-1-benzene sulfonyl chloride showed antibacterial and antifungal activities. These complexes were assessed for their effectiveness against various pathogens, indicating potential therapeutic applications .

Case Study: Antimicrobial Peptide Synthesis

A notable study involved the synthesis of antimicrobial peptides directly attached to MBHA resin without intermediate linkers. This method yielded several peptides with demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficiency of this approach highlights the versatility of MBHA in producing bioactive compounds .

Neurotoxicity and Toxin Research:

MBHA has also been utilized in the synthesis of neurotoxins, which are critical for understanding ion channel functions. The ability to modify neurotoxic peptides using MBHA allows researchers to explore their pharmacological significance and potential therapeutic applications .

Table 1: Summary of Biological Activities Associated with MBHA-Derived Compounds

The biological activity of compounds synthesized with MBHA often involves interaction with cellular membranes or specific biological targets. For example, antimicrobial peptides typically disrupt bacterial membranes, leading to cell lysis. In contrast, neurotoxic peptides may bind to specific receptors, modulating physiological responses.

Future Directions

The ongoing research into MBHA and its derivatives suggests a promising future for this compound in drug discovery and development. Further exploration into its applications could lead to the development of new therapeutic agents targeting infectious diseases and neurological disorders.

Propiedades

IUPAC Name |

(4-methylphenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPQFNXOFFPHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970462 | |

| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-21-1 | |

| Record name | 4-Methylbenzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.